molecular formula C18H15ClN2O2S B1671761 Etoricoxib CAS No. 202409-33-4

Etoricoxib

Cat. No. B1671761
M. Wt: 358.8 g/mol
InChI Key: MNJVRJDLRVPLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) and a selective COX-2 inhibitor . It is used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain, and gout .


Synthesis Analysis

The synthesis of Etoricoxib involves the conversion of inexpensive 5-hydroxy-2-methylpyridine to the corresponding acetyl derivative in four practical synthetic steps . This process is followed by a palladium-catalyzed α-arylation of acetylpicoline with 4-bromo- or 4-chlorophenyl methyl sulfone .


Molecular Structure Analysis

Etoricoxib is a selective COX-2 inhibitor . It does not inhibit gastric prostaglandin synthesis and has no effect on platelet function . It is absorbed well after oral administration and displays linear pharmacokinetics over the therapeutic dose range .


Chemical Reactions Analysis

Etoricoxib is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces, with little of the drug (<1%) being eliminated unchanged in the urine . Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme .


Physical And Chemical Properties Analysis

Etoricoxib is a medium-sized drug with a molecular weight of 358.84 g/mol . It is synthesized from vinamidinium salts . Its physical properties and stability can be defined by five Etoricoxib polymorphs reported in the literature .

Scientific Research Applications

  • Orthodontic Applications : Etoricoxib has been studied for its impact on orthodontic tooth movement (OTM). Kirschneck et al. (2020) found that etoricoxib, at clinically relevant doses, does not significantly affect dental root resorptions, osteoclastogenesis, or periodontal bone loss during OTM in rats. It suggests etoricoxib might be a suitable analgesic during OTM as it does not affect tooth movement (Kirschneck et al., 2020).

  • Renal Protective Effects : Etoricoxib's effect on kidney ischemia-reperfusion injury was explored by Suleyman et al. (2014). They found that etoricoxib reduced oxidative injury markers in rat kidney tissue, indicating potential renal protective effects (Suleyman et al., 2014).

  • Gastrointestinal Safety in IBD : A study by Miedany et al. (2006) assessed the safety of etoricoxib in patients with inflammatory bowel disease (IBD). They concluded that etoricoxib therapy is safe and does not exacerbate underlying IBD in most patients (Miedany et al., 2006).

  • **: Kirschneck et al. (2018) investigated the effects of etoricoxib on the rate of orthodontic tooth movement and cranial growth. The study concluded that etoricoxib, at clinically relevant dosages, did not significantly decelerate orthodontic tooth movement or cranial growth, indicating its potential use in orthodontic pain management without affecting these parameters (Kirschneck et al., 2018).
  • Analgesic Effect in Dentistry : Madani et al. (2013) compared the analgesic effect of etoricoxib with ibuprofen on post-endodontic pain. The study found that both etoricoxib and ibuprofen were effective in managing dental pulpal pain, suggesting etoricoxib as a viable alternative for pain management in dentistry (Madani et al., 2013).

  • Effects in Cancer Research : The anti-proliferative and apoptotic effects of etoricoxib were studied by Tanwar et al. (2010) in the context of colon cancer. They found that etoricoxib exhibited anti-proliferative and apoptotic effects in colon lesion development, suggesting its potential utility in cancer research (Tanwar et al., 2010).

  • Protective Effects in Periodontitis : Holzhausen et al. (2005) investigated the effect of etoricoxib on alveolar bone loss in experimental periodontitis in rats. Their findings indicate that etoricoxib could retard alveolar bone loss, suggesting its potential use in periodontal disease management (Holzhausen et al., 2005).

Safety And Hazards

Etoricoxib is harmful if swallowed and fatal in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and to ensure adequate ventilation when handling Etoricoxib .

Future Directions

Etoricoxib is approved in more than 60 countries worldwide but not in the US . It is used for the treatment of several painful conditions, such as osteoarthritis, acute gout, ankylosing spondylitis, and rheumatoid arthritis . Further study is necessary to delineate the relevance of the pharmacokinetic disposition in terms of the clinical benefits and risks of Etoricoxib compared with other options in the clinical arsenal .

properties

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVRJDLRVPLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046457
Record name Etoricoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etoricoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.28e-03 g/L
Record name Etoricoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like any other COX-2 selective inhibitor Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2), preventing production of prostaglandins (PGs) from arachidonic acid.
Record name Etoricoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Etoricoxib

CAS RN

202409-33-4
Record name Etoricoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202409-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etoricoxib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202409334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etoricoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etoricoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETORICOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRX4NFY03R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etoricoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etoricoxib
Reactant of Route 2
Etoricoxib
Reactant of Route 3
Etoricoxib
Reactant of Route 4
Reactant of Route 4
Etoricoxib
Reactant of Route 5
Etoricoxib
Reactant of Route 6
Etoricoxib

Citations

For This Compound
21,300
Citations
DJ Cochrane, B Jarvis, GM Keating - Drugs, 2002 - Springer
… greater in etoricoxib than in placebo recipients in two studies. Etoricoxib was also … ▴ In patients with osteoarthritis of the hip or knee, etoricoxib was significantly more effective …
Number of citations: 160 link.springer.com
P Patrignani, ML Capone… - Expert Opinion on …, 2003 - Taylor & Francis
… regimen of etoricoxib. In randomised, well-controlled clinical trials, etoricoxib has been … Combined analysis of efficacy trials with etoricoxib versus non-selective NSAIDs has shown …
Number of citations: 133 www.tandfonline.com
JK Takemoto, JK Reynolds, CM Remsberg… - Clinical …, 2008 - Springer
… >24 hours for etoricoxib 120, 180 and 240 mg, 12.1 hours for etoricoxib 60 mg and 10.1 … Both etoricoxib and ibuprofen were well tolerated in this study. Etoricoxib 120 mg was …
Number of citations: 81 link.springer.com
…, Etoricoxib Rheumatoid Arthritis Study Group - The Journal of …, 2002 - jrheum.org
… In this study, etoricoxib 90 mg once daily was … etoricoxib was effective in the treatment of RA; 90 mg was the optimal dose16. We further investigated the efficacy and safety of etoricoxib …
Number of citations: 190 www.jrheum.org
A Dallob, CJ Hawkey, H Greenberg… - The Journal of …, 2003 - Wiley Online Library
… etoricoxib (120 mg qd), naproxen (500 mg bid), or placebo for 5 days. The effect of etoricoxib … Inhibition of LPS‐stimulated PGE 2 showed a strong relationship with etoricoxib plasma …
Number of citations: 127 accp1.onlinelibrary.wiley.com
D Riendeau, MD Percival, C Brideau… - … of Pharmacology and …, 2001 - ASPET
We report here the preclinical profile of etoricoxib (MK-0663) [5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl) pyridine], a novel orally active agent that selectively inhibits …
Number of citations: 636 jpet.aspetjournals.org
LA Sorbera, RM Castaner, J Silvestre… - Drugs of the …, 2001 - access.portico.org
… ; those patients previously given 5 or 10 mg etoricoxib were switched to 30 mg etoricoxib or 150 mg diclofenac. Etoricoxib-treated patients showed significantly greater efficacy as …
Number of citations: 36 access.portico.org
…, Etoricoxib Rheumatoid Arthritis Study Group … - BMC Family …, 2002 - Springer
… In this study, etoricoxib 90 mg once daily was more effective than placebo and similar in efficacy to naproxen 500 mg twice daily for treating patients with RA over 12 weeks. Etoricoxib …
Number of citations: 237 link.springer.com
AK Matsumoto, PF Cavanaugh Jr - Drugs of Today (Barcelona …, 2004 - europepmc.org
… Etoricoxib displays improved gastrointestinal safety compared … Etoricoxib is currently approved in a number of countries for … data relevant to the use of etoricoxib in clinical practice. …
Number of citations: 81 europepmc.org
ML Capone, S Tacconelli… - Expert opinion on drug …, 2005 - Taylor & Francis
… Diclofenac Gastrointestinal Evaluation study performed in patients with OA, etoricoxib … higher on etoricoxib than diclofenac. Similarly to other selective COX-2 inhibitors, etoricoxib is …
Number of citations: 27 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.